molecular formula C23H22N2O4S B384889 5-(4-(tert-butyl)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 618872-89-2

5-(4-(tert-butyl)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B384889
CAS No.: 618872-89-2
M. Wt: 422.5g/mol
InChI Key: GAWSUVXJIYKUIH-UHFFFAOYSA-N
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Description

“5-(4-(tert-butyl)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-(tert-butyl)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one” typically involves multi-step organic reactions. The process may include:

    Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the thiophene-2-carbonyl group: This step may involve acylation reactions using thiophene-2-carbonyl chloride.

    Attachment of the 5-methylisoxazol-3-yl group: This can be done through a cycloaddition reaction involving nitrile oxides.

    Addition of the tert-butylphenyl group: This step may involve Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophilic reagents: Nitric acid, bromine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Biochemical Probes: Used to study enzyme interactions and protein binding.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

Industry

    Polymer Science: Used in the synthesis of specialty polymers with unique properties.

Mechanism of Action

The mechanism of action of “5-(4-(tert-butyl)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one” would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-(tert-butyl)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(furan-2-carbonyl)-1H-pyrrol-2(5H)-one
  • 5-(4-(tert-butyl)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(benzoyl)-1H-pyrrol-2(5H)-one

Uniqueness

The presence of the thiophene-2-carbonyl group in “5-(4-(tert-butyl)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one” imparts unique electronic properties, making it distinct from similar compounds with different substituents.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-13-12-17(24-29-13)25-19(14-7-9-15(10-8-14)23(2,3)4)18(21(27)22(25)28)20(26)16-6-5-11-30-16/h5-12,19,27H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWSUVXJIYKUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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